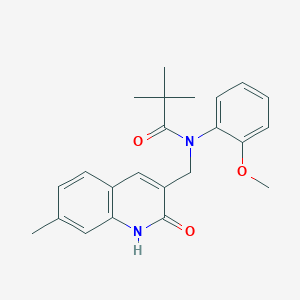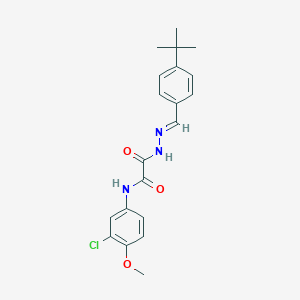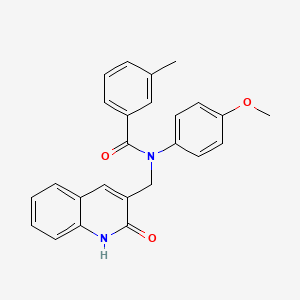
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide, also known as HQMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HQMMA is a synthetic compound that has been synthesized through a variety of methods.
Mechanism of Action
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to work through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, which are necessary for the growth and survival of cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the production of certain inflammatory cytokines, which are responsible for the inflammatory response in the body. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in the body, leading to a reduction in inflammation. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the growth and survival of cancer cells, leading to a reduction in tumor growth. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to be effective in inhibiting the growth and survival of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. However, one limitation is that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide may have potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide. One direction is to further study its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth and survival of cancer cells. Additionally, further studies are needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide and its safety for use in humans. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has potential applications in the treatment of various inflammatory and infectious diseases, and further studies are needed to determine its effectiveness in these areas.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-hydroxy-3-chloromethylquinoline. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-aminomethylquinoline. Both methods result in the formation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been studied for its potential use as an anti-microbial agent, as it has been found to inhibit the growth of various bacteria and fungi.
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-19(14-17)25(29)27(21-10-12-22(30-2)13-11-21)16-20-15-18-7-3-4-9-23(18)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENHPQKCVMDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



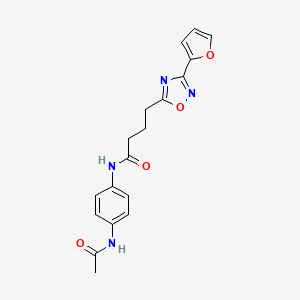
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
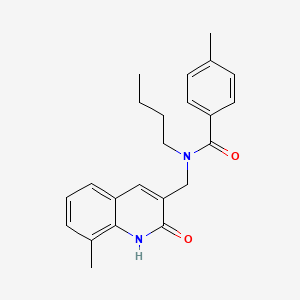


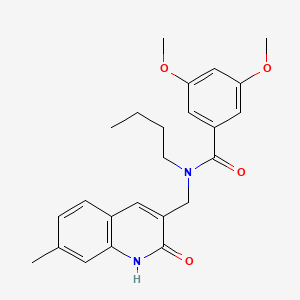

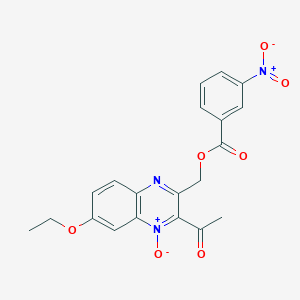
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

